molecular formula C19H16N4O4S B3014686 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203170-06-2

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3014686
CAS RN: 1203170-06-2
M. Wt: 396.42
InChI Key: KJPBOIWVHLTPQK-UHFFFAOYSA-N
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Description

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide plays a role in the synthesis of heterocyclic compounds. It has been utilized in the synthesis of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).

Corrosion Inhibition

This compound has been studied for its corrosion inhibition properties. It has shown effectiveness in protecting copper against corrosion in hydrochloric acid systems. Electrochemical impedance spectroscopy and potentiodynamic polarization measurements indicate that it functions as a cathodic type inhibitor, and its efficiency in corrosion protection has been quantitatively established (Sudheer & Quraishi, 2015).

Antimicrobial Evaluation

This compound and its derivatives have been explored for antimicrobial properties. It has been involved in the synthesis of compounds evaluated for their effectiveness against various microbial strains. This includes studies involving docking and biological evaluations, contributing to the development of potential antimicrobial agents (Talupur et al., 2021).

Crystal Structure Analysis

The crystal structure and surface analysis of derivatives of this compound have been carried out. These studies provide insights into the molecular structures, including the conformation of the pyrazole ring and intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior and potential applications (Kumara et al., 2017).

properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-23-18-16(11(8-15(24)20-18)14-3-2-6-28-14)17(22-23)21-19(25)10-4-5-12-13(7-10)27-9-26-12/h2-7,11H,8-9H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBOIWVHLTPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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